Benzhydrol-d5

Descripción general

Descripción

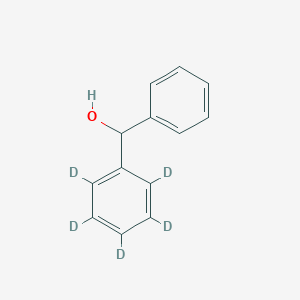

It is a stable isotope-labeled compound with the molecular formula C13H7D5O and a molecular weight of 189.26 g/mol . This compound is primarily used in scientific research as a reference standard and in various analytical applications.

Aplicaciones Científicas De Investigación

Benzhydrol-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry:

- Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

- Employed in the synthesis of deuterated compounds for kinetic isotope effect studies .

Biology:

- Utilized in metabolic studies to trace the pathways of drug metabolism and to understand the pharmacokinetics of deuterated drugs .

Medicine:

- Investigated for its potential use in the development of deuterated pharmaceuticals, which may exhibit improved metabolic stability and reduced toxicity .

Industry:

Mecanismo De Acción

Target of Action

Benzhydrol-d5 is primarily used as a reference standard in pharmaceutical analytical testing . It is an impurity and a stable isotope labelled compound

Mode of Action

It is known to be used in the analytical method development, method validation (amv), quality controlled (qc) application for abbreviated new drug application (anda) or during commercial production of modafinil .

Análisis Bioquímico

Biochemical Properties

It is known to be used in proteomics research

Molecular Mechanism

It is known that the reduction of benzophenone to diphenylmethanol (benzhydrol) proceeds via the transfer of a hydride ion from sodium borohydride (NaBH4) to the carbonyl carbon of benzophenone, resulting in the formation of an alcohol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzhydrol-d5 can be synthesized through several methods. One common approach involves the reduction of benzophenone-d5 using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous ethanol or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic hydrogenation of benzophenone-d5. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a suitable solvent, such as methanol or ethanol, to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: Benzhydrol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to benzophenone-d5 using oxidizing agents such as chromic acid (H2CrO4) or pyridinium chlorochromate (PCC). The reaction typically occurs in an organic solvent like dichloromethane (CH2Cl2) at room temperature .

Reduction: The reduction of this compound to diphenylmethane-d5 can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under an inert atmosphere to prevent oxidation .

Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, in the presence of a suitable catalyst. For example, the reaction with hydrogen bromide (HBr) in acetic acid yields benzhydryl bromide-d5 .

Major Products:

- Oxidation: Benzophenone-d5

- Reduction: Diphenylmethane-d5

- Substitution: Benzhydryl bromide-d5

Comparación Con Compuestos Similares

- Benzophenone-d5: Used as a reference standard in NMR spectroscopy and in the synthesis of deuterated compounds .

- Diphenylmethane-d5: Employed in organic synthesis and as a precursor for other deuterated compounds .

Uniqueness: Benzhydrol-d5 is unique due to its specific structure and the presence of deuterium atoms, which make it valuable in tracing metabolic pathways and studying reaction mechanisms. Its stable isotope labeling provides enhanced accuracy and precision in analytical applications .

Actividad Biológica

Benzhydrol-d5, a deuterated derivative of benzhydrol, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound (C13H12O) is characterized by the presence of five deuterium atoms, which enhances its stability and alters its metabolic pathways compared to non-deuterated benzhydrol. This modification can significantly influence its biological interactions and pharmacokinetics.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage and may contribute to its therapeutic potential in various diseases.

- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on enzymes such as α-glucosidase and pancreatic lipase, which are important in carbohydrate metabolism .

Case Studies and Experimental Data

- Antioxidant Capacity : A study measuring the antioxidant capacity of various compounds found that this compound exhibited significant activity against DPPH radicals, comparable to other known antioxidants. The total antioxidant capacity (TAC) was determined using several assays, including DPPH and ABTS methods.

- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound inhibited α-glucosidase with an IC50 value similar to that of acarbose, a standard medication for diabetes management. This suggests potential applications in managing postprandial blood glucose levels.

- Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound. These studies indicate that while it possesses beneficial bioactivity, high concentrations may lead to cytotoxic effects in certain cell lines, emphasizing the need for careful dosage considerations in therapeutic applications .

Table 1: Biological Activity of this compound

Propiedades

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,3D,4D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILSFLSDHQAZET-DYVTXVBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649439 | |

| Record name | Phenyl[(~2~H_5_)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95450-78-5 | |

| Record name | Phenyl[(~2~H_5_)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.